(S)-C33

Descripción general

Descripción

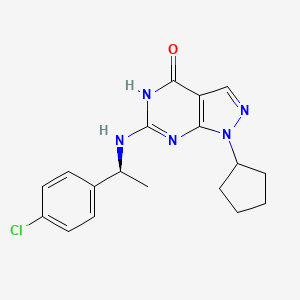

The compound “6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, also known as (S)-C33, is a potent inhibitor of Phosphodiesterase-9 (PDE9) . It has an IC50 value of 11 nM against PDE9 . The molecular formula of this compound is C18H20ClN5O .

Molecular Structure Analysis

The crystal structures of PDE9 in complex with racemic C33, ®-C33, and this compound reveal subtle conformational asymmetry of two M-loops in the PDE9 dimer and different conformations of two C33 enantiomers .Physical and Chemical Properties Analysis

The average mass of this compound is 357.837 Da and the monoisotopic mass is 357.135651 Da .Aplicaciones Científicas De Investigación

Inhibición de la Fosfodiesterasa (PDE)

Este compuesto es un potente inhibidor de PDE9 {svg_1}. Las PDE son una clase importante de enzimas que hidrolizan dos segundos mensajeros: monofosfato cíclico de adenosina (AMPc) y monofosfato cíclico de guanosina (GMPc) {svg_2}. Debido a la alta expresión de varias subfamilias de PDE en el cerebro humano, la inhibición de PDE tiene un impacto sustancial en las enfermedades neurodegenerativas al controlar el nivel de AMPc o GMPc {svg_3}.

Tratamiento de Trastornos Neurodegenerativos

Los inhibidores de PDE9 se han estudiado por su potencial para tratar trastornos neurodegenerativos {svg_4}. Esto se debe a su capacidad para regular los niveles de AMPc y GMPc en el cerebro, que desempeñan funciones cruciales en la función sináptica {svg_5}.

Tratamiento de la Diabetes

Los inhibidores de PDE9 también se han explorado por su potencial en el tratamiento de la diabetes {svg_6}. Esto probablemente se deba a su capacidad para regular la señalización de nucleótidos cíclicos, que juega un papel en la homeostasis de la glucosa {svg_7}.

Tratamiento de Enfermedades Cardiovasculares

La regulación de los niveles de AMPc y GMPc por los inhibidores de PDE9 también puede tener implicaciones para el tratamiento de enfermedades cardiovasculares {svg_8}. Estos nucleótidos cíclicos juegan un papel en la regulación de la función cardíaca y el tono vascular {svg_9}.

Tratamiento de la Disfunción Eréctil

Los inhibidores de PDE9 se han estudiado por su potencial para tratar la disfunción eréctil {svg_10}. Esto probablemente se deba a su capacidad para regular los niveles de GMPc, que juega un papel crucial en la erección peniana {svg_11}.

Agentes Anti-Enfermedad de Alzheimer

Los inhibidores de PDE, incluidos los inhibidores de PDE9, se han estudiado como posibles agentes anti-enfermedad de Alzheimer {svg_12}. Varios inhibidores de PDE han demostrado efectos de mejora cognitiva significativos en investigaciones preclínicas {svg_13}.

Mecanismo De Acción

Propiedades

IUPAC Name |

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUCLBJMUGCQTF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

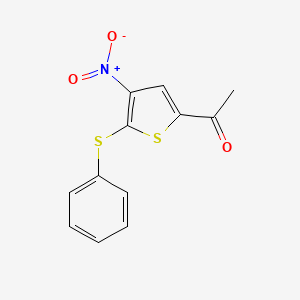

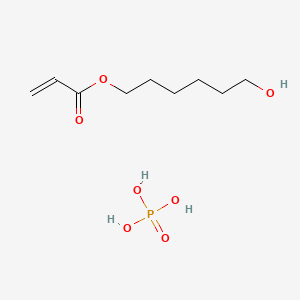

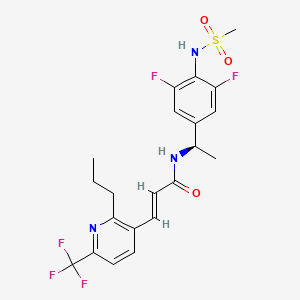

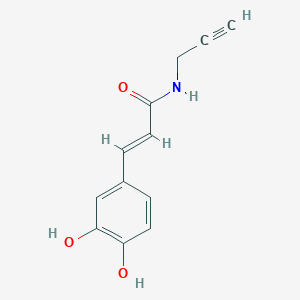

Feasible Synthetic Routes

Q1: How does (S)-C33 interact with Phosphodiesterase-9 (PDE9) and what are the downstream effects of this interaction?

A1: this compound selectively inhibits PDE9. [] This interaction occurs within a specific binding pocket in the PDE9 dimer. The binding of this compound to this pocket is influenced by the unique structural features of the inhibitor, particularly its "tyrosyl tail," which interacts with a small hydrophobic pocket. This interaction is not observed with the (R)-enantiomer. [] While the downstream effects are not explicitly discussed in the provided abstract, inhibiting PDE9 is a known strategy for increasing levels of cyclic nucleotides like cGMP, which play a crucial role in signal transduction pathways related to learning, memory, and insulin secretion. []

Q2: How does the structure of this compound contribute to its selectivity for PDE9?

A2: The selectivity of this compound for PDE9 arises from its specific interactions within the enzyme's binding site. The crystal structure reveals a "tyrosyl tail" on the this compound molecule that fits into a small hydrophobic pocket within the PDE9 dimer. [] This interaction is absent with the (R)-enantiomer, highlighting the importance of stereochemistry for selectivity. Furthermore, the research indicates that the flexibility and asymmetry of the PDE9 M-loop play a role in accommodating this compound, suggesting that these structural features are also important for its binding and selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)